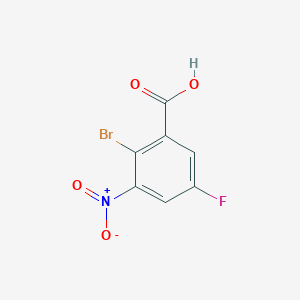

2-(4-Amino-2-methylphenyl)acetic acid

Vue d'ensemble

Description

2-(4-Amino-2-methylphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as amino acids, which are characterized by the presence of both an amine group and a carboxylic acid group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with carboxylic acids or their derivatives. For example, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts involves the interaction of the corresponding acids with various bases and salts in alcoholic or aqueous media . Similarly, the synthesis of N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides is achieved by reacting aminophenols with an acetyl chloride derivative . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using techniques such as X-ray crystallography, which provides detailed information about the geometrical parameters of the molecules . The molecular electrostatic potential map, which can be obtained by DFT methods, is useful for understanding the charge distribution within the molecule .

Chemical Reactions Analysis

The reactivity of amino acids and their derivatives can be quite diverse. For instance, the oxidation of 2-amino-4-methylphenol leads to a variety of products, including benzoquinonimine and phenoxazinone derivatives . This suggests that the amino group in this compound could also undergo electrophilic substitution reactions. Additionally, the presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives under suitable conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be inferred from spectroscopic data such as FT-IR, NMR, and mass spectrometry. For example, the NH stretching frequency observed in the IR spectrum can indicate the strength of the NH bond . The first hyperpolarizability and infrared intensities reported for related compounds provide insights into their non-linear optical properties . The stability of these molecules can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is crucial for understanding the electronic properties and charge transfer within the molecule .

Applications De Recherche Scientifique

Synthesis and Material Science

Synthesis of Complex Molecules : 2-(4-Amino-2-methylphenyl)acetic acid is used in the synthesis of various complex molecules. For instance, its derivatives have been synthesized for potential biological activities, like the production of substituted methylamines and acetic acids with potential biological activity (Beaton et al., 1976).

Chemical Structure Analysis : This compound is also significant in the characterization of chemical structures. Liu Ying-xiang (2007) focused on the synthesis of a derivative of this compound and characterized its structure using various techniques, highlighting the compound's utility in structural analysis (Liu Ying-xiang, 2007).

Metal Complex Formation : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, a relative of this compound, has been used to form Schiff base ligands with metal ions. These complexes have applications in antioxidant and xanthine oxidase inhibitory studies (Ikram et al., 2015).

Pharmacological Research

- Drug Synthesis and Improvement : Derivatives of this compound are involved in synthesizing and improving pharmaceutical drugs. For instance, its derivative was used in an improved synthesis method for Clopidogrel sulfate, a drug used to prevent blood clots (Hu Jia-peng, 2012).

Biotechnology and Biochemistry

Enzymatic Studies and Applications : Some research has been conducted on the oxidation processes involving derivatives of this compound. For instance, the oxidation of 2-amino-4-methylphenol, a related compound, in an acidic medium was studied, which can offer insights into enzymatic processes and potential biotechnological applications (Bolognese et al., 1989).

Antimicrobial Research : Derivatives of this compound have been synthesized and tested for their antimicrobial properties, particularly against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).

Nutritional and Agricultural Science

- Amino Acid Biosynthesis in Agriculture : In the context of agriculture and nutrition, studies involving mixed rumen cultures have shown that related compounds are involved in amino acid biosynthesis, which is crucial for understanding animal nutrition and feed efficiency (Sauer et al., 1975).

Safety and Hazards

When handling “2-(4-Amino-2-methylphenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-(4-amino-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVBPRWILXOHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

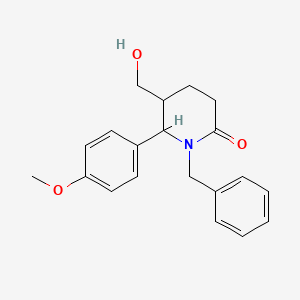

CC1=C(C=CC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)

![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)